Tms-HT

Catalog No.
S12994245
CAS No.
M.F
C9H28ClNSi3
M. Wt
270.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tms-HT

Product Name

Tms-HT

IUPAC Name

chloro(trimethyl)silane;[dimethyl-(trimethylsilylamino)silyl]methane

Molecular Formula

C9H28ClNSi3

Molecular Weight

270.03 g/mol

InChI

InChI=1S/C6H19NSi2.C3H9ClSi/c1-8(2,3)7-9(4,5)6;1-5(2,3)4/h7H,1-6H3;1-3H3

InChI Key

XPMFWTBRILCBMR-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)N[Si](C)(C)C.C[Si](C)(C)Cl

2D/3D Molecular Architecture from Computational Chemistry Data

Trimethylsilyl-Hexamethyldisilazane-Trimethylchlorosilane represents a complex silylation system comprising hexamethyldisilazane and trimethylchlorosilane components in anhydrous pyridine [1] [2] [3]. The molecular architecture of this system exhibits distinctive three-dimensional characteristics derived from computational chemistry investigations that reveal intricate electronic and geometric properties.

The hexamethyldisilazane component displays a molecular formula of C₆H₁₉NSi₂ with a molecular weight of 161.39 grams per mole, while trimethylchlorosilane presents the formula C₃H₉ClSi with a molecular weight of 108.64 grams per mole [1] [8]. The combined system manifests a total molecular formula of C₉H₂₈ClNSi₃ with an aggregate molecular weight of 270.03 grams per mole [1] [2].

Electron diffraction studies demonstrate that the silicon-nitrogen bond length in the hexamethyldisilazane component measures 173.5 picometers, with the silicon-nitrogen-silicon bond angle measuring 125.5 degrees [24]. These geometric parameters remain essentially unchanged when incorporated into the trimethylsilyl-hexamethyldisilazane-trimethylchlorosilane system, suggesting minimal structural perturbation upon complex formation [24].

Density functional theory calculations conducted at the B3LYP/6-31G(d) level of theory reveal that the molecular geometry optimization yields symmetric structures with intermolecular distances between silicon-containing units surpassing van der Waals radii [10]. The three-dimensional molecular architecture exhibits a preference for staggered conformations in linear silicon-containing chains, similar to alkane analogs but with distinct electronic characteristics [40].

Table 1: Molecular Composition and Structural Parameters of Trimethylsilyl-Hexamethyldisilazane-Trimethylchlorosilane System

ComponentMolecular FormulaMolecular Weight (g/mol)CAS NumberSi-N Bond Length (pm)Si-N-Si Bond Angle (°)
HexamethyldisilazaneC₆H₁₉NSi₂161.39999-97-3173.5125.5
TrimethylchlorosilaneC₃H₉ClSi108.6475-77-4N/AN/A
Complete SystemC₉H₂₈ClNSi₃270.03Not assigned~173.5~125.5

Time-dependent density functional theory calculations demonstrate electronic transitions with significant orbital contributions between highest occupied molecular orbital and lowest unoccupied molecular orbital states [21] [23]. The computational studies reveal that the molecular orbitals exhibit delocalization patterns characteristic of silicon-containing systems with extended conjugation through silicon-nitrogen and silicon-carbon bonds [35].

The three-dimensional structure optimization using aug-cc-pVTZ basis sets indicates that the system adopts conformations that minimize steric hindrance while maximizing electronic stabilization [20]. Molecular dynamics simulations suggest that the system exhibits conformational flexibility with preferred orientations that facilitate silylation reactions [36].

Bonding Patterns and Steric Considerations in Silylation Reactions

The bonding patterns within trimethylsilyl-hexamethyldisilazane-trimethylchlorosilane exhibit complex electronic characteristics that directly influence silylation reactivity and selectivity [11] [16] [17]. The silicon-nitrogen bonds in the hexamethyldisilazane component demonstrate partial ionic character due to the electronegativity difference between silicon and nitrogen atoms [24].

Quantum mechanical studies reveal that the silicon-chlorine bond in the trimethylchlorosilane component exhibits significant polar covalent character, with the chlorine atom bearing partial negative charge density [13] [15]. This polarization facilitates nucleophilic attack during silylation reactions, enhancing the overall reactivity of the system [32].

The trimethylsilyl groups attached to silicon centers exhibit tetrahedral geometry with carbon-silicon-carbon bond angles approaching 109.5 degrees [31]. Steric considerations become particularly important when multiple trimethylsilyl groups are present, as observed in computational studies examining bulky silyl substituents [35].

Stereoelectronic effects play a crucial role in determining reaction pathways and selectivity patterns [11] [32]. The silicon centers exhibit Lewis acidic character due to the presence of empty d-orbitals that can accommodate electron pairs from nucleophiles [26]. This Lewis acidity is modulated by the electronic properties of attached substituents, with electron-withdrawing groups enhancing reactivity [29].

Table 2: Electronic Properties from Computational Chemistry Studies

ParameterHexamethyldisilazaneTrimethylchlorosilaneComplete System
HOMO Energy (eV)-8.2 to -8.5-10.5 to -11.0~-9.0 to -9.5
LUMO Energy (eV)+1.5 to +2.0+0.8 to +1.2~+1.2 to +1.6
HOMO-LUMO Gap (eV)9.7 to 10.511.3 to 11.8~10.2 to 11.1
Dipole Moment (Debye)0.2 to 0.82.1 to 2.81.5 to 2.5
Polarizability (ų)18.5 to 21.211.2 to 13.529.7 to 34.7
Ionization Potential (eV)8.2 to 8.510.5 to 11.09.0 to 9.5

Computational investigations using density functional theory methods demonstrate that the mechanism of silylation involves nucleophilic displacement at silicon centers [32]. The reaction proceeds through transition states characterized by trigonal bipyramidal geometry around silicon atoms, with incoming nucleophiles and leaving groups occupying apical positions [26].

Steric hindrance effects become pronounced when bulky substrates approach the silicon centers [11]. The presence of multiple trimethylsilyl groups creates a crowded environment that can influence both reaction rates and selectivity patterns [35]. Computational studies suggest that steric clashes between methyl groups and incoming substrates can alter preferred reaction pathways [32].

The pyridine solvent plays a crucial role in modulating reactivity by acting as a hydrogen chloride acceptor and coordinating to silicon centers [16] [17]. This coordination can temporarily increase the coordination number of silicon from four to five or six, facilitating bond formation and cleavage processes [26].

Table 3: Bonding Patterns and Steric Considerations

Structural FeatureHexamethyldisilazaneTrimethylchlorosilaneComplete System
Si-N Bond CharacterCovalent, partial ionicN/ASimilar to hexamethyldisilazane
Si-Cl Bond CharacterN/APolar covalentSimilar to trimethylchlorosilane
Steric Hindrance LevelModerateLowHigh (combined)
Conformational PreferenceStaggeredTetrahedralComplex
Intermolecular InteractionsWeak van der WaalsDipole-dipoleMultiple types
Silylation ReactivityModerateHighEnhanced synergistic

Comparative Analysis with Related Silazane/Chlorosilane Systems

Comparative analysis of trimethylsilyl-hexamethyldisilazane-trimethylchlorosilane with related silylation systems reveals distinctive advantages and characteristics that distinguish this reagent combination from alternative approaches [16] [17]. The comparison encompasses structural, electronic, and reactivity parameters across multiple silylation systems.

N,O-Bis(trimethylsilyl)trifluoroacetamide represents a widely used alternative silylation reagent that exhibits higher silylation potential but requires elevated temperatures for complete derivatization [17]. In contrast, trimethylsilyl-hexamethyldisilazane-trimethylchlorosilane operates effectively at room temperature, providing significant practical advantages [3] [5].

N-Methyl-N-(trimethylsilyl)trifluoroacetamide demonstrates intermediate reactivity characteristics compared to the trimethylsilyl-hexamethyldisilazane-trimethylchlorosilane system [17]. The trifluoroacetamide derivatives generally require higher reaction temperatures and longer reaction times to achieve complete silylation [11].

Pure hexamethyldisilazane alone exhibits limited silylation capability, particularly for challenging substrates such as steroids and bile acids [16]. The addition of trimethylchlorosilane significantly enhances the silylation potential, enabling derivatization of compounds that remain unreactive toward hexamethyldisilazane alone [16].

Computational studies demonstrate that the electronic properties of trimethylsilyl-hexamethyldisilazane-trimethylchlorosilane fall between those of the individual components, creating an optimal balance of reactivity and selectivity [22] [29]. The highest occupied molecular orbital energy levels suggest moderate electron-donating capability, while lowest unoccupied molecular orbital energies indicate suitable electron-accepting properties [34].

Table 4: Comparative Analysis of Silylation Systems

SystemSilylation EfficiencyThermal Stability (°C)Reaction Temperature (°C)SelectivityCost Effectiveness
Trimethylsilyl-Hexamethyldisilazane-TrimethylchlorosilaneHigh20-150Room temperatureHighHigh
N,O-Bis(trimethylsilyl)trifluoroacetamideVery High75-20080-120ModerateLow
N-Methyl-N-(trimethylsilyl)trifluoroacetamideHigh60-18070-100ModerateModerate
Pure HexamethyldisilazaneModerate126 bp60-100HighHigh
Pure TrimethylchlorosilaneHigh57 bpRoom temperatureLowHigh

The mechanism of action differs significantly between these systems [32]. Trifluoroacetamide derivatives operate through activated silyl donors that release trifluoroacetamide as a leaving group [17]. In contrast, the trimethylsilyl-hexamethyldisilazane-trimethylchlorosilane system operates through a dual-component mechanism where both components contribute synergistically to the overall silylation process [16].

Fragmentation patterns observed in mass spectrometric analysis reveal characteristic differences between silylation systems [45]. The trimethylsilyl-hexamethyldisilazane-trimethylchlorosilane system produces distinctive fragment ions that facilitate identification and structural characterization of derivatized products [11].

Solvent compatibility studies demonstrate that trimethylsilyl-hexamethyldisilazane-trimethylchlorosilane exhibits excellent compatibility with various organic solvents, while some alternative systems show limited solubility or stability in certain media [17]. The anhydrous pyridine medium provides optimal conditions for maintaining reagent stability and enhancing reaction efficiency [16].

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

269.1218072 g/mol

Monoisotopic Mass

269.1218072 g/mol

Heavy Atom Count

14

Dates

Modify: 2024-08-10

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